1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a fluoropyrimidine moiety, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperidine ring may interact with various receptors, modulating their activity. The imidazolidine-2,4-dione core can also contribute to the compound’s overall biological activity by stabilizing its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)piperidin-4-one: This compound shares the fluoropyrimidine and piperidine moieties but lacks the imidazolidine-2,4-dione core.
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound features a piperidine ring and an imidazolidine core but differs in the substitution pattern and overall structure.
Uniqueness
1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is unique due to its combination of a fluoropyrimidine moiety, a piperidine ring, and an imidazolidine-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H15F4N5O2 |
---|---|
Molecular Weight |
361.29 g/mol |
IUPAC Name |
1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H15F4N5O2/c15-10-5-19-8-20-12(10)21-3-1-9(2-4-21)22-6-11(24)23(13(22)25)7-14(16,17)18/h5,8-9H,1-4,6-7H2 |
InChI Key |
QXIXLWXUYAZLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C3=NC=NC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.